molecular formula C14H22O7S B14546146 acetic acid;(1R,2R)-cyclopentane-1,2-diol;4-methylbenzenesulfonic acid CAS No. 62007-91-4

acetic acid;(1R,2R)-cyclopentane-1,2-diol;4-methylbenzenesulfonic acid

Cat. No.: B14546146
CAS No.: 62007-91-4
M. Wt: 334.39 g/mol
InChI Key: WKXSDOKCLKDZOS-NONGEGDDSA-N
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Description

The compound “acetic acid;(1R,2R)-cyclopentane-1,2-diol;4-methylbenzenesulfonic acid” is a complex organic molecule that combines three distinct chemical entities: acetic acid, (1R,2R)-cyclopentane-1,2-diol, and 4-methylbenzenesulfonic acid. Each of these components contributes unique chemical properties to the overall compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step process that includes the preparation of each individual component followed by their combination under specific reaction conditions. For instance, acetic acid can be synthesized through the oxidation of ethanol, while (1R,2R)-cyclopentane-1,2-diol can be prepared via the reduction of cyclopentanone. 4-methylbenzenesulfonic acid is commonly produced through the sulfonation of toluene with sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the individual components are synthesized and then combined under controlled conditions. The use of catalysts and specific temperature and pressure settings are crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions typically occur under controlled temperatures and may require the use of solvents like dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of acetic acid yields carbon dioxide and water, while reduction of (1R,2R)-cyclopentane-1,2-diol produces cyclopentane .

Scientific Research Applications

The compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, the acetic acid component can act as a proton donor in acid-base reactions, while the (1R,2R)-cyclopentane-1,2-diol can interact with enzymes involved in metabolic pathways. The 4-methylbenzenesulfonic acid component can participate in sulfonation reactions, affecting the activity of various biomolecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonic acids, diols, and carboxylic acids such as:

  • Benzenesulfonic acid
  • Cyclohexane-1,2-diol
  • Propionic acid

Uniqueness

What sets this compound apart is the combination of its three distinct components, each contributing unique chemical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with the individual components alone .

Properties

CAS No.

62007-91-4

Molecular Formula

C14H22O7S

Molecular Weight

334.39 g/mol

IUPAC Name

acetic acid;(1R,2R)-cyclopentane-1,2-diol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C5H10O2.C2H4O2/c1-6-2-4-7(5-3-6)11(8,9)10;6-4-2-1-3-5(4)7;1-2(3)4/h2-5H,1H3,(H,8,9,10);4-7H,1-3H2;1H3,(H,3,4)/t;4-,5-;/m.1./s1

InChI Key

WKXSDOKCLKDZOS-NONGEGDDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(=O)O.C1C[C@H]([C@@H](C1)O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(=O)O.C1CC(C(C1)O)O

Origin of Product

United States

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